molecular formula C9H7N3O5 B2967913 2-(5-Methylisoxazole-3-carboxamido)oxazole-4-carboxylic acid CAS No. 1987310-26-8

2-(5-Methylisoxazole-3-carboxamido)oxazole-4-carboxylic acid

Cat. No.: B2967913
CAS No.: 1987310-26-8
M. Wt: 237.171
InChI Key: ABZPWUAIFJPUFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound has garnered significant attention due to its potential therapeutic applications, particularly in the field of oncology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methylisoxazole-3-carboxamido)oxazole-4-carboxylic acid typically involves the formation of the isoxazole and oxazole rings through cycloaddition reactions. One common method is the [2+3] cycloaddition of nitrile oxides with olefins or alkynes . Another approach involves the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid .

Industrial Production Methods

Industrial production of this compound may involve the use of metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods often employ eco-friendly catalysts and reagents to ensure a sustainable production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methylisoxazole-3-carboxamido)oxazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the carboxylic acid and amide functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, alcohols, and thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(5-Methylisoxazole-3-carboxamido)oxazole-4-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a reactant in Click/aza-Michael or Click/oligomeric alkyl carbodiimide esterification reactions.

    Biology: The compound is studied for its role as an HDAC inhibitor, which can modulate gene expression and impact various biological processes.

    Medicine: Mocetinostat is being investigated for its potential use in cancer therapy, particularly in targeting histone deacetylases to inhibit tumor growth.

    Industry: It is utilized in the preparation of aminopyrazole amide derivatives as Raf kinase inhibitors in melanoma cells and in the synthesis of trifluoromethoxyphenyl (thiazolyl)pyrroles.

Comparison with Similar Compounds

Similar Compounds

    Valdecoxib: A COX-2 inhibitor with an isoxazole ring.

    Leflunomide: An isoxazole-derivative drug used in the treatment of rheumatoid arthritis.

    Isoxaben: An isoxazole-based herbicide.

Uniqueness

2-(5-Methylisoxazole-3-carboxamido)oxazole-4-carboxylic acid is unique due to its dual ring structure, combining both isoxazole and oxazole moieties. This structural feature enhances its ability to interact with multiple molecular targets, making it a versatile compound in various scientific and medical applications.

Properties

IUPAC Name

2-[(5-methyl-1,2-oxazole-3-carbonyl)amino]-1,3-oxazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O5/c1-4-2-5(12-17-4)7(13)11-9-10-6(3-16-9)8(14)15/h2-3H,1H3,(H,14,15)(H,10,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABZPWUAIFJPUFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=NC(=CO2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.